molecular formula C15H12F2N2O2 B157904 N,N'-bis(4-fluorophenyl)propanediamide CAS No. 1677-29-8

N,N'-bis(4-fluorophenyl)propanediamide

Cat. No. B157904
CAS RN: 1677-29-8
M. Wt: 290.26 g/mol
InChI Key: IHPIXCWMIRALHO-UHFFFAOYSA-N
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Patent
US08158825B2

Procedure details

A mixture of dimethyl malonate (0.5 g, 3.78 mmol) and 4-fluoroaniline (0.93 g, 8.33 mmol) was heated neat to 200° C. for 20 min in the microwave system. After cooling, the solid was filtered and washed with ethyl acetate to provide the desired malonamide which was used without further purification. MS: Cal'd (MH+) 291, exp (MH+) 291.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]C)(=O)[CH2:2][C:3](OC)=[O:4].[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>>[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][C:1](=[O:8])[CH2:2][C:3]([NH:15][C:14]2[CH:16]=[CH:17][C:11]([F:10])=[CH:12][CH:13]=2)=[O:4])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0.93 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.